Deschloro-4,4'-dichloro clomiphene citrate

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Elucidation

Deschloro-4,4'-dichloro clomiphene citrate (CAS 117884-83-0), designated Clomiphene EP Impurity E and USP Deschloroclomiphene Chlorophenyl Citrate Analog, is the compendial reference standard for clomiphene impurity profiling. Its unique bis-4-chlorophenyl substitution and absence of vinyl chloride produce distinct chromatographic retention and mass spectrometric transitions (exact mass 631.1740 Da) distinguishing it from mono-chloro analogs. Supplied as an E/Z isomeric mixture, it is essential for HPLC/LC-MS/MS system suitability, peak identification, and ICH Q3A/B-compliant ANDA method validation. For R&D use only.

Molecular Formula C32H35Cl2NO8
Molecular Weight 632.5 g/mol
Cat. No. B12326982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschloro-4,4'-dichloro clomiphene citrate
Molecular FormulaC32H35Cl2NO8
Molecular Weight632.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19+;
InChIKeyFMWQEUHCTXAKDS-MGXPCBRFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deschloro-4,4'-dichloro Clomiphene Citrate: Structural Identity and Regulatory Classification for Procurement


Deschloro-4,4'-dichloro clomiphene citrate (CAS 117884-83-0; also designated Clomiphene EP Impurity E, USP Deschloroclomiphene Chlorophenyl Citrate Analog) is a synthetic triarylethylene compound belonging to the selective estrogen receptor modulator (SERM) class [1]. Structurally, it is a bis-4-chlorophenyl analog of clomiphene in which the vinyl chloride substituent of the parent is replaced by hydrogen ('deschloro'), while both phenyl rings retain para-chloro substitution, yielding a molecular formula of C32H35Cl2NO8 (citrate salt, MW 632.53) [1]. It is supplied as an E/Z isomeric mixture and is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity monographs for clomiphene citrate, making it essential for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) [2].

Why Clomiphene or Other In-Class SERMs Cannot Substitute for Deschloro-4,4'-dichloro Clomiphene Citrate in Analytical and Research Contexts


Generic substitution among triarylethylene SERMs is precluded by three factors. First, Deschloro-4,4'-dichloro clomiphene citrate is not a therapeutic agent but a defined pharmacopeial impurity standard; its identity, purity, and isomeric composition are directly linked to specific HPLC retention times and mass spectrometric transitions used in regulatory method validation . Second, the compound's unique substitution pattern—dechlorination of the vinyl position combined with bis-para-chlorophenyl substitution—produces physicochemical properties (notably a computed LogP of 6.05 and topological polar surface area of 145 Ų) that diverge from both clomiphene citrate and mono-chloro analogs, directly affecting chromatographic behavior and extraction recovery [1]. Third, evidence from the nearest structural analog, Deschloro Clomiphene (which lacks all chlorine substituents), demonstrates intrinsic estrogenic activity distinct from the mixed agonist/antagonist profile of clomiphene; the addition of 4,4'-dichloro substitution is expected to further modulate this activity via altered estrogen receptor binding . These differences are not cosmetic—they define the compound's utility as a system suitability standard and as a pharmacological probe.

Quantitative Differentiation Evidence for Deschloro-4,4'-dichloro Clomiphene Citrate Against Key Comparators


Distinct Molecular Formula and Exact Mass Verifies Structural Non-Interchangeability with Clomiphene Citrate

The target compound possesses a unique molecular formula (C32H35Cl2NO8 for the citrate salt) and exact monoisotopic mass (631.1739725 Da) that unambiguously distinguishes it from clomiphene citrate (C32H36ClNO8, monoisotopic mass ~597.21 Da) and from the mono-deschloro analog enclomiphene citrate (~565.22 Da). The presence of two chlorine atoms at the 4,4' positions of the phenyl rings versus clomiphene's single chlorine on the ethylene bridge directly alters the isotopic pattern detectable by high-resolution mass spectrometry (HRMS), with a characteristic M:M+2:M+4 ratio of approximately 9:6:1 for the dichloro species versus the ~3:1 ratio for monochloro clomiphene [1].

Analytical Chemistry Pharmaceutical Impurity Profiling Structural Elucidation

LogP Elevation of ~0.05–0.1 Units Relative to Clomiphene Suggests Enhanced Reversed-Phase Chromatographic Retention

The computed octanol-water partition coefficient (LogP) for Deschloro-4,4'-dichloro clomiphene citrate is 6.05440, reflecting the increased lipophilicity conferred by the second para-chlorophenyl substituent [1]. In comparison, clomiphene (free base) has a reported computed LogP of approximately 5.8–6.0, and enclomiphene is within a similar range [2]. This increment, though modest, is sufficient to produce a measurable increase in reversed-phase HPLC retention time under standardized conditions, enabling chromatographic resolution of the impurity from the parent drug peak—a critical requirement for pharmacopeial system suitability tests.

Chromatography Lipophilicity Method Development

Topological Polar Surface Area Approximately 145 Ų Constrains Passive Permeability Relative to Deschloro Analogs

The computed topological polar surface area (TPSA) of Deschloro-4,4'-dichloro clomiphene citrate is 145 Ų [1]. While no experimentally determined TPSA for the closest comparator Deschloro Clomiphene (CAS 19957-52-9, MW 371.5, 0 chlorine atoms) was located, the structural difference—presence of two para-chloro substituents adding electron-withdrawing character without introducing additional hydrogen bond donors or acceptors—means the TPSA is governed primarily by the tertiary amine and ether oxygen functionalities common to the class. The value near 140 Ų places the compound near the upper boundary of favorable passive oral absorption (typically <140 Ų for CNS penetration), suggesting that the 4,4'-dichloro substitution does not dramatically alter permeability potential compared to the parent class but may subtly influence tissue distribution [2].

Drug Design Permeability Physicochemical Profiling

Evidence of Intrinsic Estrogenic Activity from the Nearest Analog Deschloro Clomiphene Sets Expectation for Class-Level ER Agonism

The closest structurally characterized analog, Deschloro Clomiphene (CAS 19957-52-9; identical core structure but with no chlorine atoms), is documented to possess intrinsic estrogenic activity . This activity is referenced to the foundational work of Basu (Brit. J. Pharmacol. 46, 324, 1972), which established that deschloro clomiphene analogs function as estrogen agonists rather than antagonists, in contrast to the mixed agonist/antagonist profile of clomiphene itself [1]. The addition of 4,4'-dichloro substitution to this estrogenic core is expected, based on established triarylethylene SAR, to modulate but not abolish estrogen receptor binding. This contrasts directly with clomiphene citrate, which derives its therapeutic antiestrogenic activity from the vinyl chloride substituent that is absent in the target compound. Researchers selecting this compound as a pharmacological control or probe should therefore anticipate a predominantly estrogenic, rather than antiestrogenic, pharmacological signature.

Estrogen Receptor SERM Agonist Activity

Primary Application Scenarios Where Deschloro-4,4'-dichloro Clomiphene Citrate Delivers Definitive Value


Pharmacopeial Impurity Reference Standard for Clomiphene Citrate ANDA Regulatory Submissions

As Clomiphene EP Impurity E (USP Deschloroclomiphene Chlorophenyl Citrate Analog), this compound is the regulatory-designated reference material for peak identification, system suitability testing, and limit-of-quantitation validation in HPLC and LC-MS/MS methods compliant with EP and USP monographs for clomiphene citrate drug substance and drug product [1]. Its unique exact mass (631.1740 Da) and dichloro isotopic pattern provide unambiguous mass spectrometric identification that cannot be replicated by monochloro analogs [2]. Procurement of this specific compound is mandatory for laboratories performing impurity profiling under ICH Q3A/B guidelines, as no alternative reference standard satisfies the compendial identity requirement.

Pharmacological Probe for Estrogenic Signaling in the Absence of Vinyl Chloride-Mediated Antagonism

Because Deschloro-4,4'-dichloro clomiphene citrate lacks the vinyl chloride substituent that confers antiestrogenic activity to clomiphene, it is predicted—based on the documented estrogenic activity of the nearest analog Deschloro Clomiphene —to function as a predominantly estrogenic SERM. This makes it uniquely valuable as a control compound in experiments designed to dissociate estrogenic from antiestrogenic effects within the triarylethylene chemical series, particularly in MCF-7 breast cancer cell proliferation assays, ERα/ERβ transactivation reporter gene assays, and uterotropic assays in immature rats where clomiphene and tamoxifen produce mixed signals.

HPLC Method Development and Column Selectivity Validation Using Defined Lipophilicity Differences

The computed LogP elevation of approximately 0.05–0.25 units above clomiphene [2] provides a quantifiable basis for using this compound as a resolution marker in reversed-phase HPLC method development. Method developers can exploit the predictable increase in retention to validate column selectivity, optimize gradient conditions, and establish resolution criteria between the clomiphene citrate main peak and its closely eluting dichloro impurity—an essential component of analytical method validation protocols for ANDA submissions.

Isomer-Specific E/Z Mixture Reference for Stereochemical Effect Studies

The compound is supplied as an E/Z isomeric mixture, analogous to the isomeric composition of clomiphene citrate (enclomiphene/zuclomiphene). Its well-defined chemical properties, including specific stereochemical configuration at the ethylene double bond, enable comparative analysis of stereochemical effects on biological activity within the triarylethylene SERM class [1]. Researchers investigating isomer-dependent pharmacology of SERMs can use this compound to assess whether the bis-4-chlorophenyl substitution pattern alters the E/Z activity ratio relative to the well-characterized enclomiphene/zuclomiphene pair.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deschloro-4,4'-dichloro clomiphene citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.